molecular formula C13H8BrNOS B1347280 2-(1,3-Benzothiazol-2-yl)-4-bromophenol CAS No. 6344-17-8

2-(1,3-Benzothiazol-2-yl)-4-bromophenol

Cat. No. B1347280
CAS RN: 6344-17-8
M. Wt: 306.18 g/mol
InChI Key: ZYMZFYQTMLOGQG-UHFFFAOYSA-N
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Scientific Research Applications

Photo-Physical Characteristics and Fluorescent Applications

Excited State Intramolecular Proton Transfer (ESIPT) Inspired Derivatives

Novel fluorescent derivatives of 2-(1,3-Benzothiazol-2-yl)-4-bromophenol have been synthesized and studied for their photo-physical properties. These compounds exhibit single absorption and dual emission characteristics, offering insights into the effects of solvent polarity on their absorption-emission properties. The fluorescent compounds were characterized by various spectroscopic analyses, showing thermal stability up to 200°C (Padalkar et al., 2011).

Antimicrobial Activity

Novel Antimicrobial Agents

Derivatives of 2-(1,3-Benzothiazol-2-yl)-4-bromophenol have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant in vitro antibacterial and antifungal activities against strains such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, showing potential as new classes of antimicrobial agents (Padalkar et al., 2016).

Synthesis and Characterization of Novel Compounds

Microwave-Assisted Synthesis and DFT Studies

Novel thiophene-benzothiazole derivatives were synthesized using microwave-assisted methods, showcasing an efficient approach to generating compounds with potential applications in material science. The solvent effects on UV–Vis absorption and detailed DFT studies provided a comprehensive understanding of the molecular structures and properties (Ermiş & Durmuş, 2020).

Antimicrobial and Anti-cancer Activities

Synthesis and Biological Activity Evaluation

Various 2-substituted benzothiazole derivatives were synthesized and their antimicrobial activities assessed. The compounds showed effectiveness against bacteria and fungi, indicating their potential in medical applications. Some derivatives also exhibited promising anti-tumor activity against different cancer cell lines, highlighting their potential in cancer research (Rajeeva et al., 2009).

Fluorescent Probes and Sensing

Fluorescent Probes for Metal Ions

A benzothiazole-based fluorescent probe derivative was developed for distinguishing and bioimaging Hg^2+ and Cu^2+ ions. This compound demonstrated high sensitivity and selectivity towards these ions, with potential applications in environmental monitoring and biological sciences (Gu et al., 2017).

Safety And Hazards

The safety and hazards associated with benzothiazole compounds can also vary. Some benzothiazole compounds can cause severe skin burns and eye damage, and may cause respiratory irritation4.


Future Directions

Research into benzothiazole compounds is ongoing, with recent advances in green chemistry leading to new methods of synthesis1. These compounds continue to be of interest due to their potent and significant biological activities and great pharmaceutical value1.


Please note that this information is general and may not apply specifically to “2-(1,3-Benzothiazol-2-yl)-4-bromophenol”. For detailed information about this specific compound, further research would be necessary.


properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMZFYQTMLOGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418064
Record name NSC50179
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-yl)-4-bromophenol

CAS RN

6344-17-8
Record name NSC50179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC50179
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Aminothiophenol (12.5 g, 0.1 mole) was dissolved in 30 ml. of pyridine and 20.1 g (0.1 mole) of 5-bromosalicylaldehyde was added dropwise during 15 minutes. The solution was warmed on a steam bath for 2 hours and then a stream of air was bubbled through the mixture while heating for another hour. The mixture was poured into 300 ml. of 2 N HCl which was then stirred until crystals formed. The product was removed by filtration, washed with water and recrystallized from ethanol, mp. 164°-165°. Yield, 8.0 g. (26%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Lindholm - 2011 - jyx.jyu.fi
In the literature section the overview of the Suzuki coupling with boronic derivatives is presented and concentrated on the properties and design of boronic derivatives. The articles used …
Number of citations: 3 jyx.jyu.fi

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